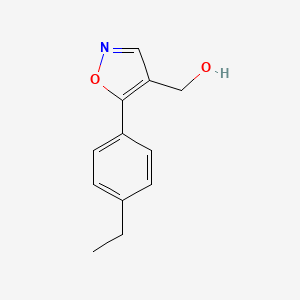

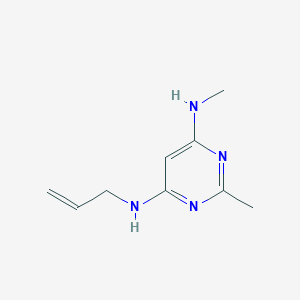

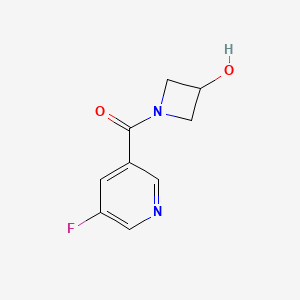

![molecular formula C12H15ClN2 B1488490 2-chloro-1-isopentyl-1H-benzo[d]imidazole CAS No. 1668564-63-3](/img/structure/B1488490.png)

2-chloro-1-isopentyl-1H-benzo[d]imidazole

Übersicht

Beschreibung

“2-chloro-1-isopentyl-1H-benzo[d]imidazole” is a derivative of the imidazole compound . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives often involves the cyclization of certain compounds . For instance, the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate (2) in 1,4-dioxane under reflux condition produced the ethyl 2-methylbenzo- [d]-imidazo- [2,1-b]-thiazole-3-carboxylate (3) . The obtained compound 3 was established by 1H NMR .Molecular Structure Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activity

One study describes the synthesis of thiazolidinone derivatives involving 2-(1H-benzo[d]imidazol-2-ylthio)-N-arylidene aceto hydrazide, showcasing their antibacterial and antifungal activities. These compounds, derived through facile condensation and cyclocondensation reactions, exhibit potential for further exploration in antimicrobial research (J. Bhatt, K. Nimavat, K. Vyas, 2013).

Anticancer Agents

Another study focuses on the synthesis of benzimidazole–thiazole derivatives, including reactions with chloroacetyl chloride and other reagents to produce compounds tested against HepG2 and PC12 cancer cell lines. Some of these derivatives showed promising anticancer activity, suggesting the potential of 2-chloro-1-isopentyl-1H-benzo[d]imidazole derivatives as anticancer agents (Z. M. Nofal, E. Soliman, S. H. A. El-Karim, M. El-Zahar, Aladdin M. Srour, Shalini Sethumadhavan, T. Maher, 2014).

Material Science Applications

Research includes the development of functionalized benzimidazopyrimidinones through a palladium-catalyzed carbonylative synthesis. This process begins with 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines and results in compounds with potential applications in material science, due to their complex and functionalized structures (R. Mancuso, L. Veltri, Patrizio Russo, G. Grasso, C. Cuocci, R. Romeo, B. Gabriele, 2017).

Fluorescent Sensors

A ratiometric fluorescent sensor based on a benzimidazole platform was developed for the selective recognition of Al3+ ions. This chemosensor, synthesized through a condensation reaction, enables selective and sensitive detection of aluminum ions, showcasing the versatility of benzimidazole derivatives in sensor technologies (D. Jeyanthi, M. Iniya, Karuppiah Krishnaveni, D. Chellappa, 2013).

Corrosion Inhibition

Studies have also examined the use of benzimidazole derivatives as corrosion inhibitors. These compounds were tested for their effectiveness in preventing corrosion of carbon steel in acidic solutions, demonstrating the potential of 2-chloro-1-isopentyl-1H-benzo[d]imidazole derivatives in industrial applications (Z. Rouifi, M. Rbaa, A. Abousalem, F. Benhiba, T. Laabaissi, H. Oudda, B. Lakhrissi, Abdellah Guenbour, I. Warad, A. Zarrouk, 2020).

Wirkmechanismus

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to their diverse range of biological activities .

Pharmacokinetics

Thus, this moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, as mentioned above .

Zukünftige Richtungen

Given the broad range of chemical and biological properties of imidazole and its derivatives , there is great potential for the development of novel drugs that can overcome current public health problems such as antimicrobial resistance . Therefore, future research could focus on exploring the therapeutic potential of “2-chloro-1-isopentyl-1H-benzo[d]imidazole” and other imidazole derivatives.

Eigenschaften

IUPAC Name |

2-chloro-1-(3-methylbutyl)benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2/c1-9(2)7-8-15-11-6-4-3-5-10(11)14-12(15)13/h3-6,9H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAGYEZKYISUOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

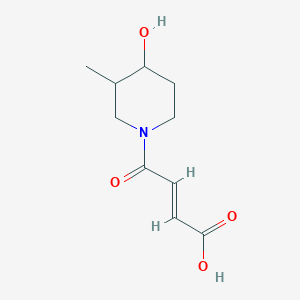

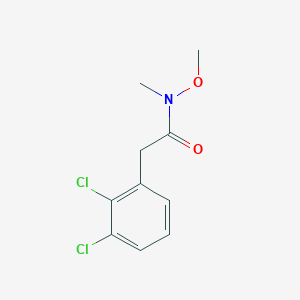

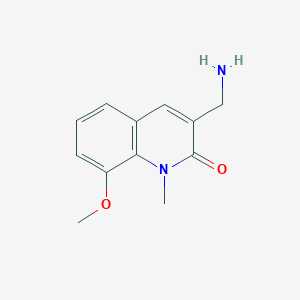

![1-{[(Naphthalen-2-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1488410.png)

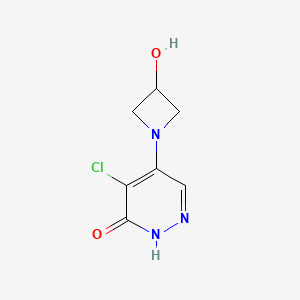

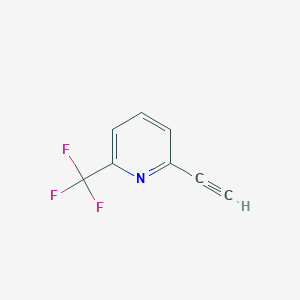

![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)

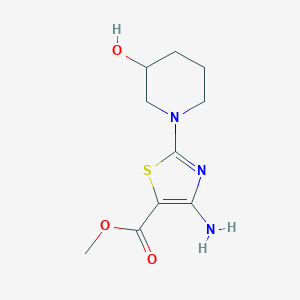

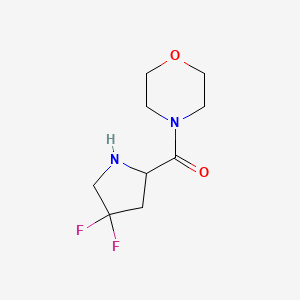

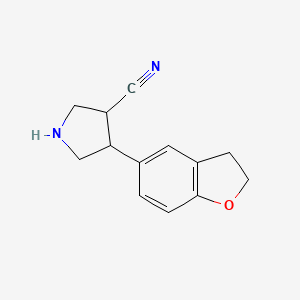

![3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1488426.png)